![molecular formula C23H16FNO4 B6505398 N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide CAS No. 923112-79-2](/img/structure/B6505398.png)

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide

Descripción general

Descripción

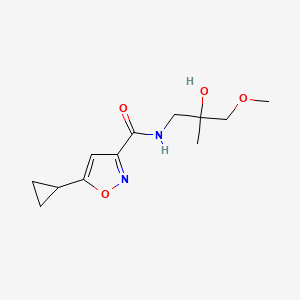

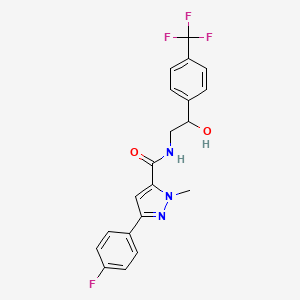

The compound “N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide” is likely to be an organic compound containing a chromene ring (a heterocyclic compound consisting of fused benzene and pyran rings), a fluorophenyl group (a phenyl group with a fluorine substitution), and a methoxybenzamide group .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a chromene ring, a fluorophenyl group, and a methoxybenzamide group . The exact arrangement of these groups would depend on the specifics of the compound’s synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as solubility, melting point, boiling point, and reactivity would be influenced by the presence of the chromene ring, the fluorophenyl group, and the methoxybenzamide group .Aplicaciones Científicas De Investigación

- Anticancer Activity N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-2-methoxybenzamide has been studied for its potential as an anticancer agent. Research suggests that it exhibits biological activity against certain types of cancer cells. Further investigations are ongoing to understand its mechanism of action and potential clinical applications.

- Antibacterial Properties This compound has demonstrated antibacterial activity. Researchers have explored its effectiveness against bacterial strains, making it a candidate for novel antimicrobial agents.

- Antifungal Potential Studies indicate that N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-2-methoxybenzamide possesses antifungal properties. It may be useful in combating fungal infections, although more research is needed to validate its efficacy.

- A synthetic derivative of this compound, designed as a selective degrader of histone deacetylase-3 (HDAC3), has been developed. HDAC inhibitors play a crucial role in epigenetic regulation and have implications in cancer therapy. Investigating its impact on gene expression and chromatin remodeling is an active area of research .

- Neuroprotective Effects Although less explored, there is interest in evaluating the neuroprotective potential of this compound. Researchers are investigating its ability to mitigate oxidative stress and protect neurons, which could have implications for neurodegenerative diseases.

- Anti-inflammatory Properties Some studies suggest that N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-2-methoxybenzamide may exhibit anti-inflammatory effects. Understanding its impact on inflammatory pathways could lead to therapeutic applications in conditions such as arthritis or inflammatory bowel diseases.

Histone Deacetylase Inhibition

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various receptors and enzymes . For instance, indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors .

Mode of Action

This interaction can lead to changes in the target’s function, which can have downstream effects on various biological processes .

Biochemical Pathways

Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a wide range of biochemical pathways.

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The compound’s interaction with its targets can lead to changes in cellular function and potentially influence various biological processes .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the compound’s action .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16FNO4/c1-28-20-9-5-3-7-16(20)23(27)25-14-10-11-21-17(12-14)19(26)13-22(29-21)15-6-2-4-8-18(15)24/h2-13H,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DORFJNANHLCSBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101158360 | |

| Record name | N-[2-(2-Fluorophenyl)-4-oxo-4H-1-benzopyran-6-yl]-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101158360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide | |

CAS RN |

923112-79-2 | |

| Record name | N-[2-(2-Fluorophenyl)-4-oxo-4H-1-benzopyran-6-yl]-2-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923112-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-(2-Fluorophenyl)-4-oxo-4H-1-benzopyran-6-yl]-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101158360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B6505326.png)

![N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide](/img/structure/B6505343.png)

![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B6505350.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide](/img/structure/B6505358.png)

![2-(2-fluorophenoxy)-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}acetamide](/img/structure/B6505372.png)

![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6505374.png)

![N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2-phenoxypropanamide](/img/structure/B6505384.png)

![N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6505389.png)

![N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6505392.png)

![2-bromo-N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-5-methoxybenzamide](/img/structure/B6505397.png)

![1-(3-chlorophenyl)-3-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}urea](/img/structure/B6505404.png)

![4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B6505408.png)